(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a compound with a complex molecular structure involving multiple heterocycles and functional groups. This compound exhibits interesting chemical and biological properties, making it significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multi-step reactions, starting with the construction of the core pyrazole and thiadiazole rings. One common synthetic route includes the following steps:
Synthesis of the 1,3,4-thiadiazole ring through the cyclization of thiocarbohydrazide with appropriate electrophiles.
Formation of the 5-methyl-1-phenyl-1H-pyrazole ring via condensation of phenylhydrazine with an α,β-unsaturated carbonyl compound followed by methylation.
Coupling of the two heterocycles through nucleophilic substitution, using piperidine as a linker.
Introduction of the methanone group through acylation reactions.
Industrial Production Methods
Industrial production methods may involve high-throughput automated synthesis techniques to ensure consistency and scalability. Optimized reaction conditions, such as solvent selection, temperature control, and catalytic systems, are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under catalytic hydrogenation conditions, targeting specific functional groups like ketones or pyrazoles.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for functionalization with various substituents.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents like hydrogen peroxide for oxidation.
Reducing agents such as palladium on carbon (Pd/C) for hydrogenation.
Electrophiles such as halogens for substitution reactions.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used, leading to derivatives with modified functional groups or ring structures.
Scientific Research Applications
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is utilized in diverse scientific fields:
Chemistry: : As a synthetic intermediate for constructing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Used in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is often mediated by its interaction with specific molecular targets:
Enzymes: : Inhibition or modulation of enzymatic activity through binding to the active site or allosteric sites.
Receptors: : Interaction with cellular receptors, influencing signal transduction pathways.
Pathways: : Disruption or activation of metabolic and signaling pathways involved in disease progression or cellular regulation.
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, each exhibiting unique properties:
(4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
(4-(1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
These compounds share structural similarities but differ in their biological activity, stability, and synthetic accessibility. (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is unique due to its specific combination of heterocycles and functional groups, offering a distinct profile for research and application.
There you have it: a compact yet comprehensive dive into this multifaceted compound. Let's hope it gave your curiosity the stirring it deserves!
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-16(11-20-23(13)14-5-3-2-4-6-14)17(24)22-9-7-15(8-10-22)25-18-21-19-12-26-18/h2-6,11-12,15H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNCMCXURLOHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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